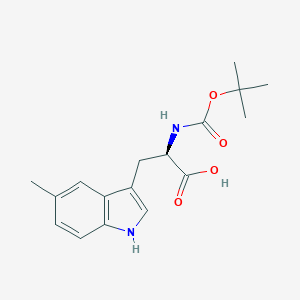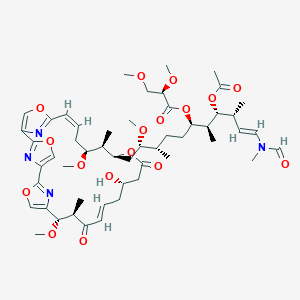
4-Chloro-2-(4-fluorophényl)quinazoline
Vue d'ensemble
Description
- 4-Chloro-2-(4-fluorophenyl)quinazoline is a compound related to quinazoline derivatives, which have been studied for various synthetic routes and biological activities.
Synthesis Analysis
- The synthesis of related quinazoline derivatives involves multi-step procedures starting from different precursors. For example, Gong Ping (2005) synthesized a related compound through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester (Gong Ping, 2005).
- Other synthesis methods involve rapid synthetic methods, nucleophilic substitution reactions, and reduction reactions, as described by Yiqiang Ouyang et al. (2016) (Yiqiang Ouyang et al., 2016).
Molecular Structure Analysis
- The structure of synthesized quinazoline derivatives is often characterized by spectroscopic methods such as NMR, MS, and FT-IR. For example, the study by Zhixu Zhou et al. (2021) used these methods to characterize a similar compound (Zhixu Zhou et al., 2021).
Chemical Reactions and Properties
- Quinazoline derivatives participate in various chemical reactions, including substitution and cyclization, to form a range of heterocyclic structures, as illustrated in studies like Soňa Křupková et al. (2013) (Soňa Křupková et al., 2013).
Physical Properties Analysis
- The physical properties of quinazoline derivatives can be analyzed using techniques like X-ray diffraction, as in the study by Yue Sun et al. (2019), which provides insights into the crystal structure of similar compounds (Yue Sun et al., 2019).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of quinazoline derivatives are often studied through computational methods and molecular docking, as shown in the study by Qing-mei Wu et al. (2022) (Qing-mei Wu et al., 2022).
Applications De Recherche Scientifique
Chimie Médicinale
Les dérivés de la quinazoline, y compris la « 4-Chloro-2-(4-fluorophényl)quinazoline », ont été identifiés comme des échafaudages bioactifs potentiels en chimie médicinale . Ils se sont avérés présenter des activités biologiques significatives, ce qui en fait un groupe important de composés biologiquement actifs .
Activité Anticancéreuse
Les dérivés de la quinazoline ont été utilisés dans le développement de médicaments anticancéreux . Certains dérivés de la quinazoline sont approuvés pour une utilisation clinique antitumorale, tels que l'erlotinib, le géfitinib, l'afatinib, le lapatinib et le vandetanib .
Activité Antivirale
Les dérivés de la quinazoline se sont également avérés avoir des propriétés antivirales . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antiviraux .
Activité Antibactérienne
L'activité antibactérienne des dérivés de la quinazoline a été rapportée dans plusieurs études . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux agents antibactériens .
Activité Antidiabétique
Certains composés synthétisés avec une partie quinazoline ont montré une activité hypoglycémique élevée, indiquant leur potentiel comme agents antidiabétiques .
Activité Anti-inflammatoire
Les dérivés de la quinazoline se sont avérés présenter une activité anti-inflammatoire
Mécanisme D'action
Target of Action
Quinazoline derivatives have been reported to inhibit vascular endothelial cell growth (vegf) rtk and exhibit activity against the epidermal growth factor . These targets play a crucial role in cell proliferation and survival, making them important in cancer therapeutics.
Mode of Action
Based on the known actions of similar quinazoline derivatives, it can be inferred that this compound likely interacts with its targets to inhibit their activity, thereby disrupting cell proliferation and survival .
Biochemical Pathways
Given the reported targets of similar compounds, it is likely that this compound affects pathways related to cell growth and survival, such as the vegf and egf pathways .
Result of Action
Based on the known actions of similar quinazoline derivatives, it can be inferred that this compound likely results in the inhibition of cell proliferation and survival .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPMRJZDRZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406089 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113242-33-4 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)


![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)


![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)


